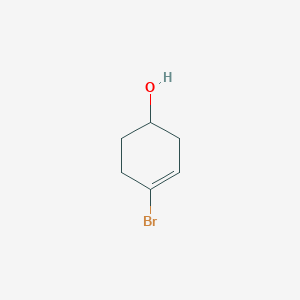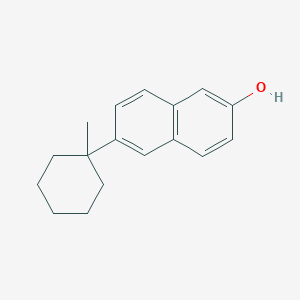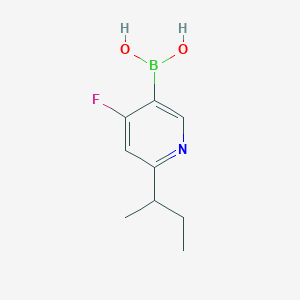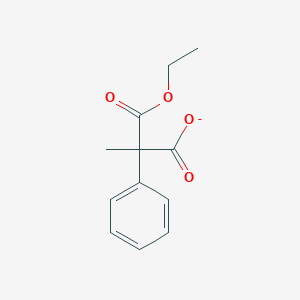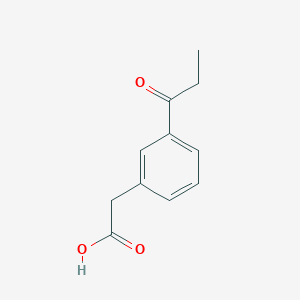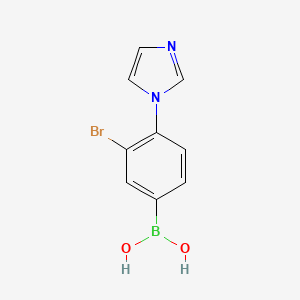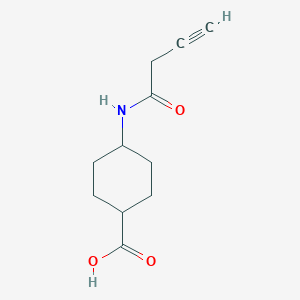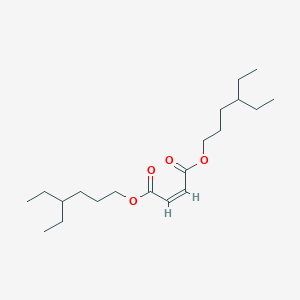![molecular formula C13H20O3 B14076736 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- is a chiral alcohol with the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol . This compound is characterized by the presence of a butanol backbone with methyl and phenylmethoxy substituents, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- typically involves the protection of hydroxyl groups and the introduction of the phenylmethoxy group. One common method includes the reaction of 3-methyl-2-butanol with phenylmethoxy chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the parent alcohol.
Substitution: The major products depend on the substituent introduced.
Applications De Recherche Scientifique
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound in studying enzyme-catalyzed reactions and stereochemistry.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- involves its interaction with molecular targets such as enzymes and receptors. The phenylmethoxy group can enhance its binding affinity to specific targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanol, 3-methyl-: A simpler analog without the phenylmethoxy group.
3-Methyl-2-butanol: Another analog with a different substitution pattern.
Phenylmethoxy derivatives: Compounds with similar phenylmethoxy groups but different backbones.
Uniqueness
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- is unique due to its specific chiral configuration and the presence of both methyl and phenylmethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
(2S,3R)-3-methyl-4-(phenylmethoxymethoxy)butan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-11(12(2)14)8-15-10-16-9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m1/s1 |
Clé InChI |
PYLLKXLKTPLYJI-NEPJUHHUSA-N |
SMILES isomérique |
C[C@H](COCOCC1=CC=CC=C1)[C@H](C)O |
SMILES canonique |
CC(COCOCC1=CC=CC=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
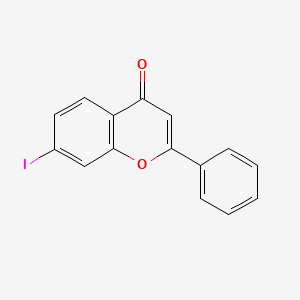
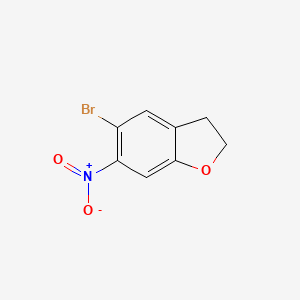

![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)

